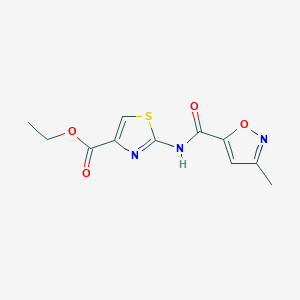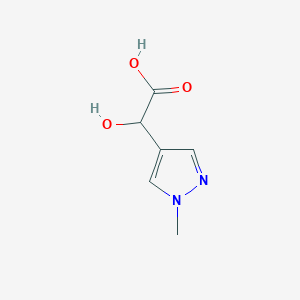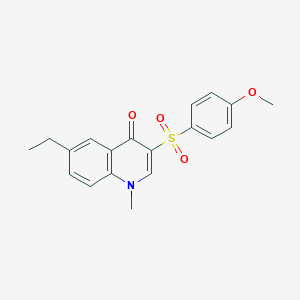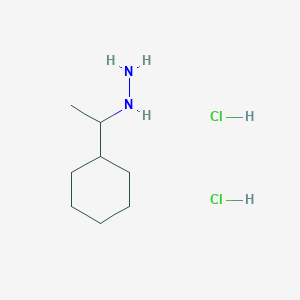
Ethyl 2-(3-methylisoxazole-5-carboxamido)thiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-methylisoxazole-5-carboxamido)thiazole-4-carboxylate, also known as EMICT, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. EMICT belongs to the class of thiazole derivatives and has been studied for its various biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Ethyl 2-(3-methylisoxazole-5-carboxamido)thiazole-4-carboxylate is a compound of interest in the field of heterocyclic chemistry due to its potential as a building block for various synthetic modifications. Researchers have explored its reactivity and utility in synthesizing a range of derivatives with potential biological activities. The synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives has been reported, showcasing methods to modify this core structure and study their antimicrobial properties. This highlights the compound's versatility in creating molecules with potential antimicrobial activities (Desai, Bhatt, & Joshi, 2019).
Biological Activities
Ethyl 2-(3-methylisoxazole-5-carboxamido)thiazole-4-carboxylate derivatives have been investigated for various biological activities. For example, the synthesis of ethyl 2-substituted-aminothiazole-4-carboxylate analogs has been undertaken to explore their in vitro antitumor activities. These compounds were tested against 60 human tumor cell lines, showing potential anticancer activity. One specific derivative exhibited significant activity against the RPMI-8226 leukemia cell line, underscoring the compound's potential in anticancer research (El-Subbagh, Abadi, & Lehmann, 1999).
Antimicrobial Applications
Further modifications of the ethyl 2-amino-4-methylthiazole-5-carboxylate core have led to compounds studied for their antimicrobial activities. The structure-activity relationships of these derivatives have been analyzed through 3D QSAR analysis, providing insights into the design of new molecules with enhanced antimicrobial properties. This research demonstrates the compound's role in developing new antimicrobial agents, crucial for addressing the growing concern of antimicrobial resistance (Desai, Bhatt, & Joshi, 2019).
Safety And Hazards
As for safety and hazards, these can vary greatly depending on the specific compound and its structure. For example, Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate, a related compound, is classified as a combustible liquid with a flash point of 217.4 °F (103 °C) in a closed cup3. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound3.
Zukünftige Richtungen
In terms of future directions, the field of drug discovery is always looking to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity1. Therefore, it is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme1.
Please note that this is a general overview and may not directly apply to “Ethyl 2-(3-methylisoxazole-5-carboxamido)thiazole-4-carboxylate”. For a comprehensive analysis of this specific compound, more detailed studies would be needed. If you have access to a laboratory or research facility, you might consider conducting experiments or consulting with a chemist or pharmacologist for more information. Please remember to always follow safety guidelines when handling chemicals.
Eigenschaften
IUPAC Name |
ethyl 2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-3-17-10(16)7-5-19-11(12-7)13-9(15)8-4-6(2)14-18-8/h4-5H,3H2,1-2H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXIEXRREDHYMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-methylisoxazole-5-carboxamido)thiazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[5-Bromo-2-[methyl(2,2,2-trifluoroethyl)amino]pyridin-3-yl]methanol](/img/structure/B2564886.png)
![Ethyl 2-tert-butyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2564887.png)
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2564890.png)

![3-(4-bromo-3-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2564893.png)

![8-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2564896.png)

![2-{4-Methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetonitrile](/img/structure/B2564901.png)

